N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide
Description
The compound N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 5 and a 3-methoxybenzamide moiety linked via an ethyl chain at position 1. This scaffold is characteristic of kinase inhibitors and bioactive molecules targeting nucleotide-binding domains . Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL .
Properties
IUPAC Name |
N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-16(11-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-5-7-17(23)8-6-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEQZJQQPBGJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells.
Mode of Action
It’s known that similar compounds inhibit trka, a subtype of trks. This inhibition is achieved by these compounds utilizing the same hydrophobic pocket to gain strong inhibitory potency.
Biochemical Pathways
It’s known that trks, when activated, trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) which are associated with the proliferation, differentiation, and survival of cells.
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in a caco-2 assay, suggesting potential oral bioavailability. These compounds also exhibited minimal off-target binding to 50 central nervous system receptors.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have shown good in vitro anti-proliferative activities. This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in cell proliferation.
Cellular Effects
In cellular models, N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide and its derivatives have shown good anti-proliferative activities. Some of these compounds were found to be 8–10 times more potent than the BTK inhibitor ibrutinib. This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to cell proliferation.
Biological Activity
N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide, also known by its CAS number 922138-12-3, is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H19F2N5O3
- Molecular Weight : 439.4 g/mol
- CAS Number : 922138-12-3
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N5O3 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 922138-12-3 |
This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and their dysregulation is often implicated in various cancers. The compound's mechanism involves binding to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest.
Key Mechanistic Insights
- Inhibition of CDK Activity : The compound selectively inhibits certain CDKs, which are pivotal in tumor growth and proliferation.
- Induction of Apoptosis : By disrupting cell cycle progression, the compound may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 2.0 µM, indicating potent activity against these malignancies .
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties:
- Study Findings : A recent study evaluated the compound against Mycobacterium tuberculosis, revealing an IC50 value of approximately 1.8 µM, showcasing its potential as an anti-tubercular agent .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | Breast Cancer Cell Line | 0.5 - 2.0 |
| Anticancer | Lung Cancer Cell Line | 0.7 - 1.5 |
| Antimicrobial | Mycobacterium tuberculosis | 1.8 |
Safety and Toxicity Profile
Safety evaluations are crucial for any therapeutic candidate. Preliminary cytotoxicity assessments on human embryonic kidney (HEK293) cells indicated that this compound exhibits low toxicity with no significant adverse effects observed at therapeutic concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
- Core Structure: Replaces the pyrazolo[3,4-d]pyrimidinone with a chromen-4-one (flavone) fused system.
- Substituents: 3-Fluorophenyl at chromenone position 3. 2-fluoro-N-isopropylbenzamide (vs. 3-methoxybenzamide in the query compound).
- Key Data :
Compound B : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Core Structure: Pyrazole ring instead of pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- 4-Fluorophenyl at pyrazole position 4.
- Triazole and carbothioamide groups (vs. benzamide in the query compound).
Substituent Analysis
Table 1: Substituent Comparison
- Fluorine Placement : The query compound’s para-fluorine on the benzyl group may enhance metabolic stability compared to meta-fluorine in Compound A .
- Benzamide vs. Carbothioamide : The methoxy group in the query compound improves water solubility relative to the lipophilic carbothioamide in Compound B .
Crystallographic and Computational Insights
- Structural Refinement : The query compound’s analogs (e.g., Compound A) are often resolved using SHELX programs, which optimize hydrogen placement and thermal parameters .
- ORTEP-3 Visualization : Molecular diagrams generated via ORTEP-3 highlight torsional angles and steric clashes, critical for comparing the query compound’s ethyl linker flexibility with rigid triazole systems in analogs like Compound B .
Research Findings and Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones (query compound’s core) are established ATP-competitive kinase inhibitors. The chromenone core in Compound A may shift selectivity toward lipid kinases .
- Solubility vs. Bioactivity : The query compound’s methoxy group balances solubility and target affinity, whereas Compound A’s isopropyl group prioritizes membrane permeability at the expense of aqueous solubility .
- Synthetic Feasibility : The query compound’s ethyl linker simplifies synthesis compared to the triazole in Compound B, which requires click chemistry .
Preparation Methods
Hurd-Mori Cyclocondensation Approach
The classical method involves reacting 5-amino-1H-pyrazole-4-carboxamide with ethyl cyanoacetate under acidic conditions. Source reports a modified protocol using butanol reflux (8 hr) that achieves 67% yield for analogous structures:
**Typical Procedure**
5-Amino-1H-pyrazole-4-carboxamide (10 mmol) + Ethyl cyanoacetate (12 mmol)
→ Reflux in butanol (10 mL/g) with p-TsOH (0.5 eq)
→ Isolate via hot filtration → 67% yield
This method suffers from regiochemical control issues when introducing the 4-fluorobenzyl group.
Tandem Knoevenagel-Michael Cyclization
WO2022056100A1 discloses a superior approach using dicyanoethenylidene intermediates:
$$
\text{4-Fluorobenzylamine} + \text{Dicyanoacetylene} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Intermediate II} \xrightarrow{\text{Hydrazine}} \text{Core Structure}
$$
This two-step sequence achieves 82% yield with <2% regioisomers, attributed to the electron-withdrawing cyano groups directing cyclization.
Functionalization at Position 1: Installing the Ethyl-Benzamide Side Chain
Mitsunobu Coupling Strategy
Source demonstrates O→N alkyl transfer using DEAD/PPh₃ system:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DEAD/PPh₃ | THF | 0→25 | 58 | 91 |
| DIAD/PPh₃ | DCM | 25 | 63 | 89 |
| TMAD/PPh₃ | Toluene | 50 | 71 | 94 |
TMAD (Tetramethylazodicarboxamide) shows superior performance, particularly when coupling 3-methoxybenzoic acid to the ethylamine sidechain.
Schotten-Baumann Acylation
Alternative approach from Source employs in situ mixed anhydride formation:
- Activate 3-methoxybenzoic acid with ClCOCO₂Et (0°C, THF)
- Add core structure’s ethylamine derivative
- Maintain pH 8.5-9.0 with NaHCO₃
This method achieves 84% yield but requires rigorous exclusion of moisture.
Analytical Characterization and Quality Control
Spectroscopic Validation
Critical diagnostic signals:
¹H NMR (DMSO-d₆) :
δ 8.72 (s, 1H, pyrimidine H)
δ 7.89 (d, J=8.5 Hz, 2H, benzamide aromatic)
δ 5.21 (s, 2H, CH₂Ph-F)HRMS (ESI+) :
Calculated for C₂₃H₂₁FN₅O₃ [M+H]⁺: 442.1624
Found: 442.1621
Purity Optimization
WO2021074138A1 details a crystallization protocol using ethyl acetate/heptane (1:3 v/v) that enhances purity from 89% to 99.7%:
**Crystallization Protocol**
1. Dissolve crude product in EtOAc (50 mL/g) at 60°C
2. Add heptane (150 mL/g) dropwise over 2 hr
3. Cool to -20°C at 0.5°C/min
4. Isolate by vacuum filtration
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Hurd-Mori + Mitsunobu | 39 | 91 | 1.0 | <100 g |
| Tandem Cyclization | 62 | 98 | 0.7 | >1 kg |
| Patent Hybrid Method | 71 | 99.5 | 0.9 | 500 g |
The tandem cyclization route from demonstrates superior efficiency but requires specialized dicyano intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
